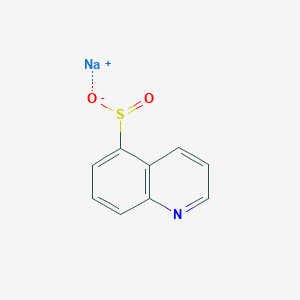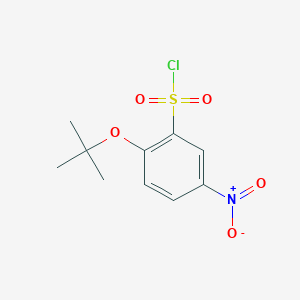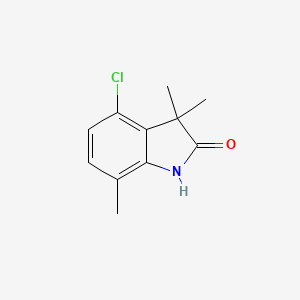
4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a chlorine atom and three methyl groups attached to the indole core. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 3,3,7-trimethyl-2,3-dihydro-1H-indole-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents. Commonly used catalysts include acids or bases, while solvents like methanol or ethanol are employed to facilitate the reaction.
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and oxidation. These steps are carefully monitored to ensure the desired product is obtained in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to achieve high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-2-one: A closely related compound with similar structural features but lacking the chlorine and methyl substituents.
3,3,7-trimethylindole: Another related compound with three methyl groups but without the chlorine atom.
Uniqueness
4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of the chlorine atom and three methyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12ClNO |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
4-chloro-3,3,7-trimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-6-4-5-7(12)8-9(6)13-10(14)11(8,2)3/h4-5H,1-3H3,(H,13,14) |
Clé InChI |
UBGBXBDEERQHAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


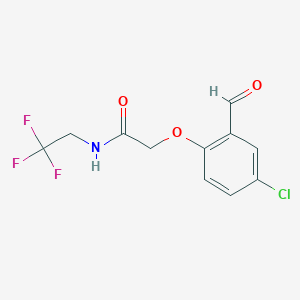
![3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol](/img/structure/B13192788.png)

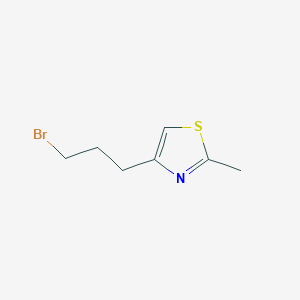
![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13192795.png)
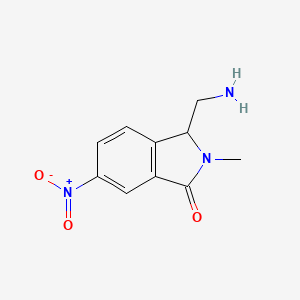
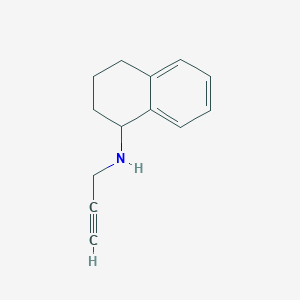

methanol](/img/structure/B13192809.png)
![2-Thiaspiro[3.5]nonan-7-amine](/img/structure/B13192814.png)
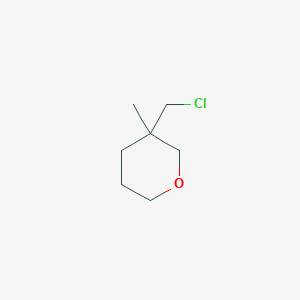
![5'-Methyl-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B13192817.png)
